N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide
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Overview
Description
N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzimidazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring. Key reagents include trifluoromethyl ketones and ethylamine, which are reacted under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups, which impart unique chemical properties.
Uniqueness
N~1~,N~1~-DIETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is unique due to its combination of a benzimidazole ring, a pyrimidine ring, and a trifluoromethyl group
Properties
Molecular Formula |
C17H17F3N4O2 |
---|---|
Molecular Weight |
366.34 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O2/c1-3-22(4-2)15(26)10-23-14(25)9-13(17(18,19)20)24-12-8-6-5-7-11(12)21-16(23)24/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
JNGWXOBNTOLTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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